Sébacate de diéthyle

Vue d'ensemble

Description

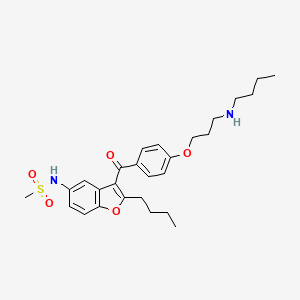

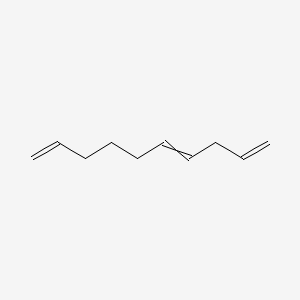

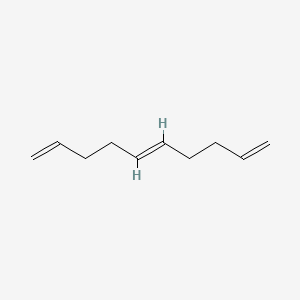

Diethyl sebacate is an organic compound known as the diethyl ester of sebacic acid. It is a colorless, oily liquid with a faint, pleasant odor. This compound is widely used in various industries due to its versatility and beneficial properties. It is miscible with alcohol, ether, and other organic solvents but insoluble in water .

Applications De Recherche Scientifique

Diethyl sebacate has numerous applications in scientific research and industry:

Mécanisme D'action

Target of Action

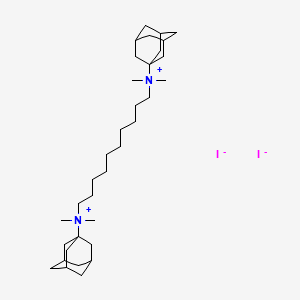

Diethyl sebacate is a diester of alcohol (ethanol) and sebacic acid . It is primarily used as a flavoring agent and in the cosmetic industry for its ability to soften and make the skin more supple . .

Mode of Action

It is known to have a softening effect on the skin, making it more supple . It also has the ability to mask the scent of treatments , which can enhance the user experience of cosmetic and personal care products.

Result of Action

Diethyl sebacate is known to soften and make the skin more supple . It also masks the scent of treatments , enhancing the user experience of cosmetic and personal care products.

Analyse Biochimique

Biochemical Properties

Diethyl sebacate plays a significant role in biochemical reactions, particularly as a plasticizer in the production of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds in diethyl sebacate, leading to the formation of sebacic acid and ethanol . These interactions are crucial for its biodegradation and metabolism within biological systems.

Cellular Effects

Diethyl sebacate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, diethyl sebacate can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, diethyl sebacate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, diethyl sebacate has been shown to inhibit the activity of certain enzymes involved in lipid metabolism . This inhibition can lead to changes in lipid homeostasis and cellular function. Furthermore, diethyl sebacate can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl sebacate can change over time. Its stability and degradation are important factors to consider. Diethyl sebacate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that diethyl sebacate can have lasting effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of diethyl sebacate vary with different dosages in animal models. At low doses, diethyl sebacate is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the impact of diethyl sebacate becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

Diethyl sebacate is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze it into sebacic acid and ethanol . These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Diethyl sebacate can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, diethyl sebacate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Diethyl sebacate can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments.

Subcellular Localization

Diethyl sebacate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, diethyl sebacate may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl sebacate is typically synthesized through the esterification of sebacic acid with ethanol. The reaction is catalyzed by concentrated sulfuric acid or other acid catalysts. The process involves heating sebacic acid and ethanol in the presence of the catalyst, resulting in the formation of diethyl sebacate and water .

Industrial Production Methods: In industrial settings, the production of diethyl sebacate involves the following steps:

Esterification: Sebacic acid is mixed with ethanol and a catalyst (e.g., sulfuric acid) in a reactor.

Heating: The mixture is heated to facilitate the esterification reaction.

Distillation: The reaction mixture is distilled to separate diethyl sebacate from by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl sebacate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, diethyl sebacate can hydrolyze to form sebacic acid and ethanol.

Transesterification: Diethyl sebacate can react with other alcohols to form different esters.

Oxidation: Under specific conditions, diethyl sebacate can be oxidized to produce sebacic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst (e.g., sodium methoxide).

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products:

Hydrolysis: Sebacic acid and ethanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Sebacic acid.

Comparaison Avec Des Composés Similaires

Dimethyl sebacate: Another ester of sebacic acid, used as a plasticizer and in the synthesis of other chemicals.

Diethyl adipate: A similar ester used as a plasticizer and solvent.

Bis(2-ethylhexyl) sebacate: Used in the production of lubricants and as a plasticizer.

Uniqueness: Diethyl sebacate is unique due to its specific combination of properties, including its miscibility with various organic solvents, its role as a plasticizer, and its applications in both industrial and pharmaceutical settings. Its ability to form biodegradable encapsulations for drug delivery systems sets it apart from other similar compounds .

Propriétés

IUPAC Name |

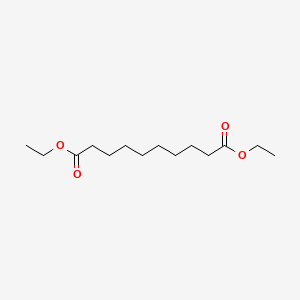

diethyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUXPIBXRRIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021915 | |

| Record name | Diethyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellowish liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon | |

| Record name | Diethyl sebacate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302.00 to 305.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.08 mg/mL at 20 °C, miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.965 | |

| Record name | Diethyl sebacate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-40-7 | |

| Record name | Diethyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL SEBACATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid, 1,10-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I41B9FJK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5 °C | |

| Record name | Diethyl decanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Diethyl sebacate has the molecular formula C14H26O4 and a molecular weight of 258.36 g/mol.

A: Researchers have used various spectroscopic techniques to characterize diethyl sebacate. These include Infrared (IR) spectroscopy, which reveals characteristic absorption bands for the ester functionalities, and Raman spectroscopy, which is particularly useful for studying the compound's vibrational modes. []

A: Yes, several catalysts have been investigated for the synthesis of diethyl sebacate from ethanol and sebacic acid. These include inorganic salts, organic acids, heteropoly acids, solid superacids, and ion exchange resins. [] Researchers have explored catalysts like SO42--TiO2-La3+ rare earth solid superacid [], nano solid superacid SO42-/ZnFe2O4 [], nanosized solid superacid S2O82-/CoFe2O4 [], and silicotungstic acid. []

A: Yes, computational screening has been employed to assess diethyl sebacate's potential as a physical solvent for CO2 capture. This screening involved using the NIST database, in-house computational databases, cheminformatics, and molecular modeling. [] This research also involved calculating CO2 interactions with various chemical functional groups to understand solubility and selectivity. [] Molecular docking simulations were also employed to study the binding of diethyl sebacate to odorant binding proteins in insects. []

ANone: Diethyl sebacate has a variety of uses:

- CO2 Capture Solvent: Computational and experimental studies suggest that diethyl sebacate could be a promising solvent for CO2 capture, particularly in pre-combustion capture processes. []

- Plasticizer: Diethyl sebacate can be incorporated into polyvinyl chloride (PVC) to create plasticized materials. Research indicates that the alkyl branching in diethyl sebacate contributes to its antifouling properties when used in PVC. []

- Topical Formulations: Diethyl sebacate is found in topical pharmaceutical formulations. Research has explored its use as a penetration enhancer in transdermal drug delivery systems. [, , ] It's also been investigated as a component in anti-inflammatory analgesic patches. []

- Nanostructured Lipid Carriers: Diethyl sebacate is a component of nanostructured lipid carriers (NLCs) for drug delivery, particularly for enhancing the solubility and bioavailability of poorly soluble drugs like resveratrol. []

- Insect Attractant: Research has identified diethyl sebacate as a potential insect attractant. Studies showed it elicited significant electroantennography responses and attraction behavior in the parasitoid wasp Aenasius bambawalei. []

A: The stability of diethyl sebacate in formulations can vary depending on factors like pH, temperature, and the presence of other ingredients. Research on topical formulations containing diethyl sebacate highlights the importance of formulation strategies to ensure stability and efficacy. [, ]

A: Yes, there have been reported cases of allergic contact dermatitis attributed to diethyl sebacate present in topical medications. [] While the frequency of sensitization might be low, it underscores the importance of considering potential allergic reactions, especially in topical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.